molecular formula C6H4N2O3 B009908 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one CAS No. 103418-56-0

5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one

Cat. No.: B009908
CAS No.: 103418-56-0
M. Wt: 152.11 g/mol
InChI Key: JLJNURLUEDZPPR-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one, also known as this compound, is a useful research compound. Its molecular formula is C6H4N2O3 and its molecular weight is 152.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 525343. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Furan derivatives have been shown to exhibit potent levels of inhibitory activity against a variety of different gram-positive bacteria, including multidrug-resistant clinical isolates .

Mode of Action

Furan derivatives have been utilized as pronucleophiles in an asymmetric vinylogous michael addition to an α,β-unsaturated-γ-lactam, leading to hybrid molecules possessing γ-lactam and butenolide structural motifs . This suggests that the compound may interact with its targets through similar chemical reactions.

Biochemical Pathways

N-substituted 5-(hydroxymethyl)-2-furfurylamines, which are structurally similar to the compound , are known to be important organic compounds due to their recognized pharmaceutical activity . They can be prepared via reductive amination of furfurals isolated from biomass , suggesting that the compound may affect similar biochemical pathways.

Result of Action

Furan derivatives have been shown to exhibit potent levels of inhibitory activity against a variety of different gram-positive bacteria, including multidrug-resistant clinical isolates . This suggests that the compound may have similar antibacterial effects.

Action Environment

It is known that the electrocatalytic conversion of furan compounds using renewable electricity represents an enticing approach for transforming them into value-added chemicals . This suggests that environmental factors such as the presence of electricity could potentially influence the compound’s action.

Properties

IUPAC Name

5-(furan-2-yl)-3H-1,3,4-oxadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O3/c9-6-8-7-5(11-6)4-2-1-3-10-4/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJNURLUEDZPPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NNC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40326211
Record name 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103418-56-0
Record name 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one
Reactant of Route 2
5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one
Reactant of Route 3
5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one
Reactant of Route 4
5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one
Reactant of Route 5
5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one
Reactant of Route 6
5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one

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